molecular formula C23H18S B14080049 6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene

6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene

Cat. No.: B14080049
M. Wt: 326.5 g/mol
InChI Key: IITVDMCGRMBTSM-UHFFFAOYSA-N
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Description

6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, bases, and solvents to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzothiophene
  • 4-Phenylbenzothiophene
  • 2-Phenylethenylbenzothiophene

Uniqueness

6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene is unique due to the presence of both a methyl group and a phenylethenyl group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H18S

Molecular Weight

326.5 g/mol

IUPAC Name

6-methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene

InChI

InChI=1S/C23H18S/c1-17-7-12-21-16-23(24-22(21)15-17)20-13-10-19(11-14-20)9-8-18-5-3-2-4-6-18/h2-16H,1H3

InChI Key

IITVDMCGRMBTSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)C=CC4=CC=CC=C4

Origin of Product

United States

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